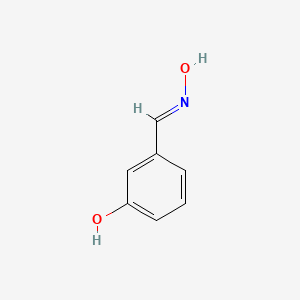

![molecular formula C13H12FN B2606917 (3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine CAS No. 946726-90-5](/img/structure/B2606917.png)

(3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine” is a chemical compound that contains a biphenyl group (two benzene rings connected by a single bond), a fluorine atom, and a methanamine group (a methane group attached to an amine). The presence of these functional groups can influence the compound’s physical and chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the fluorine atom and the methanamine group onto the biphenyl structure. This could potentially be achieved through various organic chemistry reactions, such as nucleophilic aromatic substitution for the introduction of the fluorine atom, and reductive amination for the introduction of the methanamine group .Molecular Structure Analysis

The molecular structure of “(3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine” would be characterized by the biphenyl group, which may exhibit rotation around the single bond connecting the two benzene rings. The electron-withdrawing fluorine atom could potentially influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactivity of “(3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine” would be influenced by the functional groups present in the molecule. The fluorine atom, being highly electronegative, could make the compound susceptible to reactions involving nucleophilic attack. The methanamine group could participate in reactions involving the nitrogen atom, such as acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “(3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine”, such as its melting point, boiling point, solubility, and stability, would be influenced by the functional groups present in the molecule. For instance, the presence of the polar amine group could enhance solubility in polar solvents .Aplicaciones Científicas De Investigación

Biased Agonists for Antidepressant Drug Candidates

A study designed novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors, targeting ERK1/2 phosphorylation. These compounds demonstrated high receptor affinity, significant selectivity against other receptors, and showed promising antidepressant-like activity in preliminary in vivo studies, suggesting their potential as novel antidepressant drug candidates (Sniecikowska et al., 2019).

Catalytic Applications in Organic Synthesis

Research on 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives revealed their utility in forming unsymmetrical NCN′ pincer palladacycles after undergoing C–H bond activation. These complexes demonstrated good activity and selectivity in catalytic applications, including organic transformations, showcasing their significance in facilitating complex chemical reactions (Roffe et al., 2016).

Synthesis and Characterization of Novel Compounds

The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a high-yielding polyphosphoric acid condensation route was reported, along with its spectroscopic characterization. This work contributes to the development of new chemical entities with potential applications in various research and industrial fields (Shimoga et al., 2018).

Potential Anticonvulsant Agents

A series of novel Schiff bases derived from 3-aminomethyl pyridine demonstrated anticonvulsant activity in various models, suggesting their potential as therapeutic agents for epilepsy and related disorders. This research expands the scope of chemical compounds in the treatment of neurological conditions (Pandey & Srivastava, 2011).

Catalysis and Selective Reactions

Nickel(II) complexes derived from fluorinated tripodal ligands showed efficacy in catalyzing the oxidation of alkanes and O-arylation of phenols, indicating their utility in facilitating environmentally friendly and selective chemical processes. Such catalysts are vital for the development of sustainable chemical manufacturing methods (Kerbib et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on “(3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine” could involve further studies on its synthesis, properties, and potential applications. This could include exploring more efficient synthesis methods, investigating its reactivity under various conditions, and assessing its potential use in areas such as medicinal chemistry or materials science .

Propiedades

IUPAC Name |

[2-(3-fluorophenyl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMKPXGUHMVUGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2606835.png)

![1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride](/img/structure/B2606836.png)

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2606837.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2606840.png)

![2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2606841.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2606844.png)

![6-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2606846.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2606848.png)

![n-{1-[2-(3-Formyl-1h-indol-1-yl)acetyl]piperidin-4-yl}propanamide](/img/structure/B2606850.png)

![4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2606851.png)

![tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2606852.png)